ethyl 5-{[4-(benzyloxy)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate
Description
Ethyl 5-{[4-(benzyloxy)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by two key functional groups: an ethyl carboxylate moiety at position 4 and a sulfamoyl group at position 5. The sulfamoyl group is further substituted with a 4-(benzyloxy)phenyl ring, introducing both lipophilic and hydrogen-bonding capabilities.
Properties
IUPAC Name |
ethyl 5-[(4-phenylmethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-2-26-19(23)17-12-20-21-18(17)28(24,25)22-15-8-10-16(11-9-15)27-13-14-6-4-3-5-7-14/h3-12,22H,2,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGFLQYIDYSBFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
A palladium-catalyzed approach, as outlined in, enables the coupling of boronic acids to halogenated intermediates:
Benzylation of Phenolic Intermediates
Protecting the phenolic -OH group with a benzyl ether is a standard strategy:
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Deprotection : Hydrogenolysis with Pd/C restores the phenol if needed.
Integrated Synthetic Pathway
Combining these steps, a plausible route to the target compound is:
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Pyrazole formation : Synthesize ethyl 5-amino-1H-pyrazole-4-carboxylate via cyclocondensation.
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Sulfamoylation : React with 4-(benzyloxy)benzenesulfonyl chloride under basic conditions.
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Esterification : Maintain the ethyl ester group through controlled reaction conditions.
Critical parameters :
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Solvent choice : DMF and THF enhance solubility of intermediates.
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Catalysts : Pd complexes for cross-coupling; Cs2CO3 for cyclization.
Challenges and Mitigation Strategies
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Regioselectivity : Ensure sulfamoylation occurs exclusively at the 5-position by using sterically hindered bases.
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Byproduct formation : Optimize stoichiometry of sulfonating agents to minimize polysulfonation.
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Yield optimization : Sequential purification via flash chromatography (ethyl acetate/hexane gradients) improves purity.
Comparative Analysis of Methodologies
*Estimated based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-{[4-(benzyloxy)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: : This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: : It can be reduced under mild conditions using reagents like sodium borohydride or lithium aluminium hydride, potentially altering the pyrazole or benzyloxy groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring or the pyrazole moiety, depending on the reaction conditions and reagents used.
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Bases and Catalysts: : Sodium hydroxide, potassium carbonate, palladium catalysts.
Major Products Formed: The reactions can yield various products including oxidized derivatives, reduced products, and substituted compounds depending on the nature of the reactants and conditions used.
Scientific Research Applications
Chemistry: Ethyl 5-{[4-(benzyloxy)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate is used as a building block for synthesizing more complex molecules, particularly in drug discovery and development.
Biology and Medicine: In biological and medical research, this compound is explored for its potential therapeutic properties. It may act as an inhibitor for certain enzymes, influence cellular pathways, or serve as a lead compound in the development of new pharmaceuticals.
Industry: Industrially, this compound can be utilized in the manufacturing of specialty chemicals, advanced materials, and as an intermediate in the production of various functionalized organic molecules.
Mechanism of Action
The specific mechanism of action of ethyl 5-{[4-(benzyloxy)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate depends on its application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired biological effects. The sulfamoyl group can mimic natural substrates of certain enzymes, allowing the compound to act as an inhibitor.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Biological Activity
Ethyl 5-{[4-(benzyloxy)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrazole ring, a sulfamoyl group, and a benzyloxyphenyl moiety. The molecular formula is , with a molecular weight of 344.37 g/mol. Its structural complexity contributes to its biological activity.
1. Enzyme Inhibition
Research indicates that the compound may act as an inhibitor for various enzymes, particularly those involved in inflammatory pathways. For instance, it has been studied for its effects on:
- Carbonic Anhydrase : Inhibiting this enzyme can lead to decreased production of bicarbonate and protons, which is beneficial in conditions like glaucoma and certain types of edema.
- Lipoxygenase : This enzyme plays a crucial role in the metabolism of arachidonic acid into leukotrienes, which are mediators of inflammation.
2. Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects in vitro. A study demonstrated that it significantly reduced the levels of pro-inflammatory cytokines in cell cultures exposed to lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases .
Case Study 1: Anti-inflammatory Activity
In a recent study published in MDPI, a library of pyrazolo[1,5-a]quinazoline derivatives was synthesized and screened for anti-inflammatory activity. Among these derivatives, compounds structurally similar to this compound exhibited significant inhibition of NF-κB/AP-1 reporter activity at concentrations below 50 µM. This suggests that modifications to the pyrazole structure can enhance anti-inflammatory properties .
Case Study 2: Enzyme Inhibition
A comparative analysis with related compounds revealed that this compound demonstrated superior inhibition of carbonic anhydrase compared to other sulfonamide derivatives. The IC50 values indicated effective binding affinity, making it a candidate for further development as an enzyme inhibitor .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate | Structure | Moderate enzyme inhibition |
| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide | Structure | Anti-inflammatory effects |
| Ethyl 5-{5-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]thiophen-2-yl}-1,2-oxazole-3-carboxylate | - | Antimicrobial properties |
Q & A
Q. What are the common synthetic routes for synthesizing ethyl 5-{[4-(benzyloxy)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate?
The compound can be synthesized via cyclocondensation reactions using ethyl acetoacetate derivatives and substituted hydrazines. A key step involves sulfamoylation at the pyrazole C5 position using sulfonyl chlorides or sulfonamides under basic conditions. For example, reacting 5-amino-1H-pyrazole-4-carboxylate intermediates with 4-(benzyloxy)phenylsulfamoyl chloride in the presence of a base like triethylamine yields the target compound .
Q. What characterization techniques are critical for verifying the structure of this compound?
Essential methods include:
Q. What biological activities have been reported for structurally similar pyrazole-4-carboxylates?
Analogous compounds exhibit:
- Analgesic/anti-inflammatory activity (e.g., ED₅₀ values <50 mg/kg in rodent models).
- Antimicrobial effects against Gram-positive bacteria (MIC ~10 µg/mL).
- Enzyme inhibition (e.g., COX-2 IC₅₀ ~1.2 µM) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yields of the sulfamoyl-functionalized pyrazole core?
- Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 6 hours for cyclocondensation).
- Employ flow chemistry for precise control of sulfamoylation conditions (pH 8–9, 0–5°C) to minimize side reactions.
- Purify intermediates via flash chromatography (DCM:MeOH gradients) to enhance final product purity (>98%) .
Q. How can contradictory structural data (e.g., X-ray vs. NMR) be resolved for this compound?
- Perform X-ray crystallography using SHELXL for refinement to resolve bond-length ambiguities (e.g., pyrazole C–N bond precision ±0.005 Å) .
- Cross-validate with DFT calculations (B3LYP/6-311++G**) to compare theoretical and experimental geometries.
- Use Mercury CSD 2.0 to analyze packing patterns and hydrogen-bonding networks, which influence NMR chemical shifts .
Q. What computational methods are suitable for predicting the compound’s binding affinity to target proteins?
- Molecular docking (AutoDock Vina) with Keap1 or COX-2 crystal structures (PDB: 4IQK, 5KIR).
- MD simulations (GROMACS) to assess stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns).
- QSAR models using substituent descriptors (e.g., Hammett σ) to correlate sulfamoyl group electronics with activity .
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications at the benzyloxy group?
- Synthesize derivatives with electron-withdrawing (e.g., –NO₂) or electron-donating (–OCH₃) substituents on the benzyl ring.
- Test against a panel of assays (e.g., COX inhibition, microbial growth). Example SAR
| Substituent (R) | COX-2 IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| –H | 1.8 | 12.5 |
| –OCH₃ | 0.9 | 6.3 |
| –NO₂ | 3.5 | 25.0 |
Results suggest electron-donating groups enhance activity .
Q. What advanced analytical techniques are recommended for studying degradation products under physiological conditions?
- LC-HRMS with C18 columns (ACN:H₂O gradients) to identify hydrolyzed esters or sulfonamide cleavage products.
- NMR kinetics (e.g., ¹H-NMR in D₂O at 37°C) to monitor ester hydrolysis rates (t₁/₂ ~4–8 hours).
- X-ray photoelectron spectroscopy (XPS) to track sulfur oxidation states in degraded samples .
Q. How can bioassay protocols be tailored to evaluate the compound’s anti-inflammatory activity with minimal cytotoxicity?
Q. What strategies address reproducibility challenges in scaling up pyrazole-4-carboxylate synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
